methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a compound of interest in various fields of chemistry and industry due to its unique structural features and reactivity. The presence of the difluoroethyl group and the pyrazole ring imparts distinct chemical properties, making it a valuable compound for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds, influencing its reactivity and binding affinity. The pyrazole ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl group but differs in the substitution pattern on the pyrazole ring.
1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one: A precursor in the synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the difluoroethyl group enhances its hydrogen-bonding ability, making it a valuable compound for various applications .
Biological Activity
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a methyl ester and a difluoroethyl substituent. The difluoroethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets. This unique structure contributes to its distinct chemical reactivity and biological properties compared to other similar compounds.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The difluoroethyl group allows for enhanced hydrogen bonding capabilities, influencing binding affinities with various enzymes and receptors. Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, leading to its observed anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antibacterial potential compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism Exploration
In another study, the anti-inflammatory effects of the compound were investigated using a carrageenan-induced paw edema model in rats. Administration of this compound resulted in a reduction of edema by approximately 60%, highlighting its potential as an anti-inflammatory agent.
Applications in Pharmaceuticals and Agriculture
Given its promising biological activities, this compound is being explored for various applications:
- Pharmaceutical Development : The compound's ability to inhibit key enzymes involved in inflammation positions it as a candidate for developing new anti-inflammatory drugs.
- Agricultural Use : Its antimicrobial properties suggest potential applications as an agrochemical for controlling plant pathogens .
Properties
CAS No. |
1170853-82-3 |
---|---|
Molecular Formula |
C7H8F2N2O2 |
Molecular Weight |
190.1 |
Purity |
95 |
Origin of Product |
United States |
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